molecular formula C20H23N5O4 B10756784 2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-3-methyl-butyric acid

2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-3-methyl-butyric acid

Cat. No.: B10756784
M. Wt: 397.4 g/mol
InChI Key: MYENGRJSPURSQB-HNNXBMFYSA-N
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Description

2-{4-[2-(2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)-ETHYL]-BENZOYLAMINO}-3-METHYL-BUTYRIC ACID is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its biological activity, particularly in cancer treatment.

Preparation Methods

The synthesis of 2-{4-[2-(2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)-ETHYL]-BENZOYLAMINO}-3-METHYL-BUTYRIC ACID involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

Scientific Research Applications

2-{4-[2-(2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)-ETHYL]-BENZOYLAMINO}-3-METHYL-BUTYRIC ACID has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme involved in the de novo synthesis of purine nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation. This mechanism is particularly effective in cancer cells, which have a high rate of nucleotide synthesis .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their side chains and specific functional groups, which can affect their biological activity and specificity.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H23N5O4/c1-10(2)15(19(28)29)23-17(26)12-6-3-11(4-7-12)5-8-13-9-22-16-14(13)18(27)25-20(21)24-16/h3-4,6-7,9-10,15H,5,8H2,1-2H3,(H,23,26)(H,28,29)(H4,21,22,24,25,27)/t15-/m0/s1

InChI Key

MYENGRJSPURSQB-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Origin of Product

United States

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